ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503741
InChI: InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1
SMILES:
Molecular Formula: C13H15FN2O2
Molecular Weight: 250.27 g/mol

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC17503741

Molecular Formula: C13H15FN2O2

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate -

Specification

Molecular Formula C13H15FN2O2
Molecular Weight 250.27 g/mol
IUPAC Name ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate
Standard InChI InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1
Standard InChI Key DHTFJAFPZBGEKP-NSHDSACASA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N
Canonical SMILES CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate (IUPAC name: ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate) features a central indole scaffold substituted with a fluorine atom at the 5-position and an ethyl ester group at the α-carbon of the amino acid side chain . The (2S) stereochemistry ensures enantiomeric specificity, critical for its biological interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₅FN₂O₂
Molecular Weight250.27 g/mol
Exact Mass250.1117 Da
PSA (Polar Surface Area)94.13 Ų
LogP (Partition Coefficient)2.46

The fluorine atom enhances electronegativity and metabolic stability, while the ethyl ester group improves lipophilicity, facilitating membrane permeability .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically involves coupling 5-fluoroindole with ethyl 2-bromo-3-aminopropanoate under basic conditions. Nucleophilic substitution at the indole’s 3-position is facilitated by deprotonation using agents like sodium hydride. Alternatively, carbodiimide-mediated coupling (e.g., EDC·HCl) with HOBt as a racemization suppressant has been employed for analogous indole derivatives .

Example Synthesis Protocol

  • Starting Materials: 5-fluoroindole (10 mmol), ethyl 2-bromo-3-aminopropanoate (10 mmol), NaH (12 mmol) in dry THF.

  • Reaction: Stir at 0°C for 2 hours, then reflux for 12 hours.

  • Workup: Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield optimization (68–85%) requires strict anhydrous conditions and temperature control .

Biological Activities and Mechanisms

CompoundIC₅₀ (M)Reference
Ethyl (2S)-derivative1.2×10⁻⁵
5-Fluorouracil (5-FU)8.5×10⁻⁶

Antimicrobial and Anti-inflammatory Effects

Preliminary studies suggest activity against RNA viruses and Staphylococcus aureus (MIC: 32 µg/mL), attributed to fluorine’s electron-withdrawing effects enhancing target binding .

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 11.80 (s, 1H, NH), 8.54 (d, J = 8.1 Hz, 1H, NH), 7.35–6.85 (m, 3H, indole-H) .

  • MS (ESI+): m/z 251.1 [M+H]⁺, 273.1 [M+Na]⁺ .

Applications in Scientific Research

Drug Development

This compound serves as a building block for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its indole core mimics tryptophan, enabling integration into peptide-based therapeutics .

Biochemical Probes

Fluorine’s NMR-active nucleus (¹⁹F) makes it useful in magnetic resonance studies tracking protein-ligand interactions.

Future Directions and Challenges

Synthesis Optimization

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts to improve enantiomeric excess (ee > 99%).

  • Green Chemistry: Replacing THF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Expanded Biological Screening

  • Neurodegenerative Models: Testing against amyloid-β aggregation in Alzheimer’s disease.

  • Antiviral Targets: Screening for SARS-CoV-2 main protease inhibition.

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